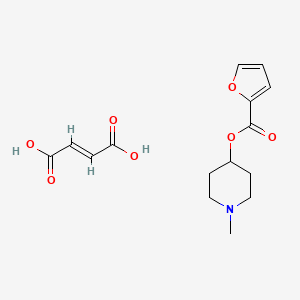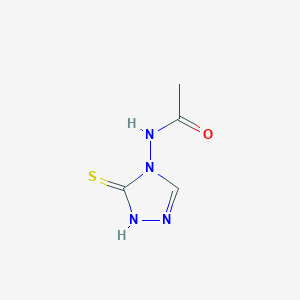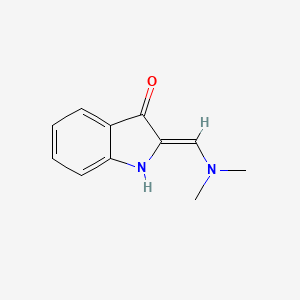
2-((Dimethylamino)methylene)indolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethylamino)methylene)indolin-3-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Preparation Methods
The synthesis of 2-((Dimethylamino)methylene)indolin-3-one typically involves the reaction of indolin-3-one with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methylene)indolin-3-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation . The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparison with Similar Compounds
2-((Dimethylamino)methylene)indolin-3-one can be compared with other indole derivatives, such as:
Indolin-2-one: Similar in structure but lacks the dimethylamino group, resulting in different biological activities.
3-Substituted-Indolin-2-one: These compounds have various substituents at the 3-position, leading to diverse chemical and biological properties.
Indole-3-carboxaldehyde: Another indole derivative with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-1H-indol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3/b10-7- |
InChI Key |
JBUIWRKRAAXHNB-YFHOEESVSA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=CC=CC=C2N1 |
Canonical SMILES |
CN(C)C=C1C(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


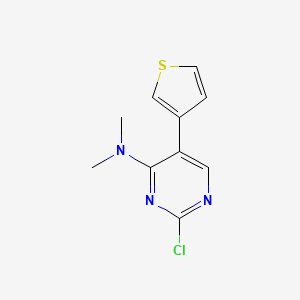
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
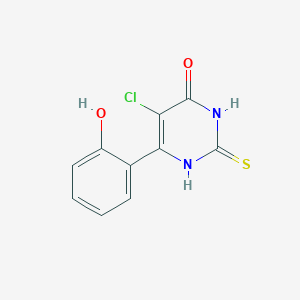
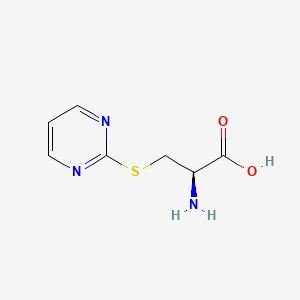
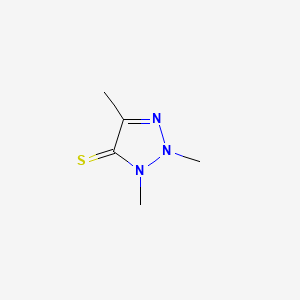
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

